molecular formula C11H12O5 B13461172 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate

1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate

Cat. No.: B13461172
M. Wt: 224.21 g/mol
InChI Key: LUBLWTRAWAFFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O6. It is known for its unique chemical structure, which includes a hydroxyethyl group and a methyl group attached to a benzene ring with two carboxylate groups.

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate typically involves esterification reactions. One common method is the reaction of 2-methyl phthalic anhydride with ethylene glycol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers and other materials due to its ester functionality.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate can be compared with similar compounds such as:

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in the production of flexible PVC.

    Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.

    1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester: Similar structure but with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-O-(2-hydroxyethyl) 1-O-methyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C11H12O5/c1-15-10(13)8-4-2-3-5-9(8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3

InChI Key

LUBLWTRAWAFFOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.